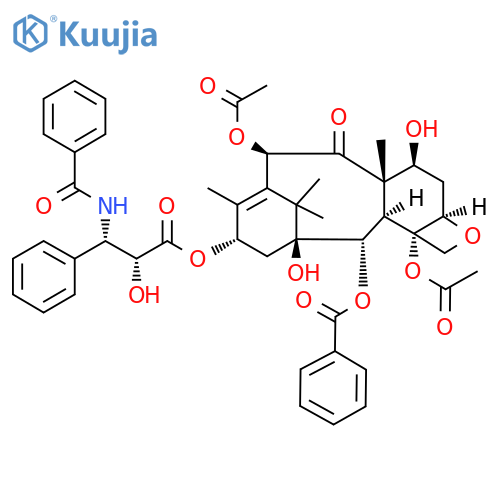

Cas no 33069-62-4 (Paclitaxel)

Paclitaxel 化学的及び物理的性質

名前と識別子

-

- Paclitaxel

- N-BENZYL-BETA-PHENYLISOSERINE ESTER

- PACLITAXEL, TAXUS BREVIFOLIA

- PACLITAXEL, TAXUS SPECIES

- PACLITAXOL

- TAXOL(TM)

- taxol a

- TAXOL EQUIVALENT

- PACLITAXEL(P)

- PACLITAXEL(P) PrintBack

- PACLITAXEL(RG)

- Paclitaxel(Taxol)

- PACLITAXEL,Taxol

- Taxol

-

- (-)-Paclitaxel

- ABI 007

- Capxol

- DHP 107

- EMPAC

- NK 105

- Onxal

- taxal

- TAXUS

- Desmocap11

- 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxete benzenepropanoic acid deriv.

- BSPBio_002614

- IDI1_000441

- Spectrum5_001491

- KBioGR_000492

- KBio2_002016

- Pharmakon1600-01503908

- NCGC00024995-10

- Spectrum4_001197

- HMS3676G15

- HMS1922K08

- BRD-A28746609-001-05-7

- KBio2_005628

- AKOS015960460

- UPCMLD-DP108:001

- Bio1_000362

- SDCCGMLS-0066823.P001

- SR-01000597377-1

- KBio3_000904

- AB00172230_04

- SR-01000597377

- LMPR0104390001

- KBio1_000441

- NSC-758645

- SDCCGSBI-0051168.P004

- Bio2_000416

- [2aR-[2a?,4?,4a?,6?,9?(?R*,?S*),11?,12?,12a?,12b?]]-?-(Benzoylamino)-?-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester benzenepropanoic acid

- BP-23960

- T 7402

- HMS1792J13

- SPECTRUM1503908

- HMS1362J13

- IDI1_002171

- NCGC00024995-06

- KBio3_000903

- AB00172230-03

- KBioSS_002016

- LP01201

- NCGC00024995-03

- BRD-A28746609-001-04-0

- SCHEMBL788187

- NCGC00024995-43

- NCGC00024995-05

- AKOS015894977

- HMS501G03

- CCG-40266

- KBioSS_000492

- CHEMBL48

- NS00003967

- KBio2_003060

- NCGC00024995-08

- AC-675

- Bio2_000896

- NINDS_000441

- KBioGR_001893

- Paclitaxel (Taxol)

- NCGC00024995-13

- NCGC00024995-02

- KBio2_004584

- HMS2093K15

- HMS3412G15

- AS-11004

- Spectrum_001536

- NSC758645

- SMP1_000228

- SBI-0051168.P003

- BSPBio_001152

- EU-0101201

- s1150

- NCGC00024995-07

- P1632

- KBio3_001834

- UPCMLD-DP108:002

- C07394

- NCGC00024995-09

- NCGC00024995-04

- Lopac0_001201

- SPBio_000943

- BRD-A28746609-001-02-4

- DivK1c_000441

- KBio2_000492

- Spectrum2_000872

- KBio2_007152

- Bio1_000851

- Spectrum3_001057

- Bio1_001340

- AB00172230_05

- Probes2_000350

- HMS1990J13

- Genexol-PM

- PACLITAXEL [EP MONOGRAPH]

- ABI-007

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (alphaR,betaS)-beta-(benzoylamino)-alpha-hydroxybenzenepropanoate

- 5-BETA,20-EPOXY-1,2-ALPHA,4,7-BETA,10-BETA,13-ALPHA-HEXAHYDROXY-TAX-11-EN-9-ONE 4,10-DIACETATE 2-BENZOATE 13-ESTER WITH (2R,3S)-N-BENZOYL-3-PHENYL-ISOSERINE

- OncoGel

- Anzatax

- BRD-K62008436-001-03-1

- HMS3712O12

- 3PPC5TL76P

- Nanotaxel

- KBioGR_002509

- CAS-33069-62-4

- L01CD01

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-Dodecahydro 4,6,9,11,12,12b-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano 5Hcyclodeca(3,4)benz(1,2-b)oxet-5-one 6,12b-diacetate,

- CHEBI:45863

- Cypher select

- (NAB)-Paclitaxel

- AB00513812-03

- ABRAXANE COMPONENT PACLITAXEL

- 5beta,20-Epoxy-1,2 alpha, 4,7beta, 10beta, 13alpha-hexahydroxy tax-11-en-9-one 4,10-diacetate 2-benzoate 13-ester with (2R, 3S)-N-benzoyl-3-phenylisoserine

- Cynviloq

- NCGC00164367-04

- MBT 0206

- CHEMBL428647

- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- Paclitaxel-SSMM-VIP

- Ebetaxel

- NCGC00164367-01

- (2alpha,5beta,7beta,10beta,13alpha)-4,10-bis(acetyloxy)-1,7-dihydroxy-13-({(2R,3S)-2-hydroxy-3-phenyl-3-[(phenylcarbonyl)amino]propanoyl}oxy)-9-oxo-5,20-epoxytax-11-en-2-yl benzoate

- HMS2090D07

- PACLITAXEL [JAN]

- BRD-K62008436-001-05-6

- Paclitaxel,(S)

- SMR000857385

- 7,4]benz[1,2-b]oxete,benzenepropanoic acid deriv.

- PACLITAXEL [USP MONOGRAPH]

- NSC-125973

- DRG-0190

- Paclitaxel [USAN:USP:INN:BAN]

- Bris Taxol

- Paclical

- P-SSMM-VIP

- Taxus Express

- PACLITAXEL [VANDF]

- SDP-013

- BENZENEPROPANOIC ACID, .BETA.-(BENZOYLAMINO)-.ALPHA.-HYDROXY-, (2AR,4S,4AS,6R,9S,11S,12S,12AR,12BS)-6,12B-BIS(ACETYLOXY)-12-(BENZOYLOXY)-2A,3,4,4A,5,6,9,10,11,12,12A,12B-DODECAHYDRO-4,11-DIHYDROXY-4A,8,13,13-TETRAMETHYL-5-OXO-7,11-METHANO-1H-CYCLODECA(3,4)BENZ(1,2-B)OXET-9-YL ESTER, (.ALPHA.R,.BETA.S)-

- GS-6554

- KBio2_002509

- D00491

- Yewtaxan

- nab-paclitaxel

- (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alpha R*,betaS*),11alpha,12alpha,12balpha))-beta-(Benzoylamino)-alpha-hydroxybenzenepropanoic acid 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester

- SCHEMBL3976

- Q-201533

- Paclitaxel, from Taxus brevifolia, >=95% (HPLC), powder

- Q423762

- Genaxol

- Pacligel

- Paclitaxel, from Taxus yannanensis, powder

- Infinnium

- PACLITAXEL [GREEN BOOK]

- Taxol (Paclitaxel)

- CCRIS 8143

- P88XT4IS4D

- Taxol (TN) (Bristol Meyers)

- PACLITAXEL [WHO-DD]

- BIDD:PXR0046

- HSDB 6839

- PACLITAXELPACLITAXEL

- MLS002695976

- Genetaxyl

- ,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester

- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv.

- DTS-301

- TAX-11-EN-9-ONE, 5BETA,20-EPOXY-1,2ALPHA,4,7BETA,10BETA,13ALPHA-HEXAHYDROXY-, 4,10-DIACETATE 2-BENZOATE 13-ESTER WITH (2R,3S)-N-BENZOYL-3-PHENYLISOSERINE

- DTXCID603413

- PACLITAXEL (EP MONOGRAPH)

- Tax-11-en-9-one,20-epoxy-1,2.alpha.,4,7.beta., 10.beta.,13.alpha.- hexahydroxy-, 4,10-diacetate 2- benzoate,13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine

- Tax-11-en-9-one, 5beta,20-epoxy-1,2alpha,4,7beta,10beta,13alpha-hexahydroxy-, 4,10-diacetate 2-benzoate, 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine

- EN300-117275

- Nanoxel

- PACLITAXEL [MART.]

- Paclitaxel, from semisynthetic (from Taxus sp.), >=97%

- TaxAlbin

- PACLITAXEL [HSDB]

- (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alpha R*,betaS*),11alpha,12alpha,12balpha))-beta-(Benzoylamino)-alpha-hydroxybenzenepropanoic acid 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12

- DHP-208

- KBio3_002987

- Paclitaxel natural for peak identification, European Pharmacopoeia (EP) Reference Standard

- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR-(2a-alpha,4-beta,4a-beta,6-beta,9-alpha(alpha-R*,beta-S*),11-alpha,12-alpha,12a-alpha, 12b-alpha))-

- Coroflex Please

- NCGC00164367-03

- PACLITAXEL [MI]

- AKOS015969673

- Tocosol Paclitaxel

- Tax-11-en-9-one, 5beta,20-epoxy-1,2alpha,4,7beta,10beta,13alpha- hexahydroxy-, 4,10-diacetate 2-benzoate, 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine

- (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-bis(acetyloxy)-1,9-dihydroxy-15-{[(2R,3S)-2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0^{3,10}.0^{4,7}]heptadec-13-en-2-yl benzoate

- Tox21_112107

- Plaxicel

- 1203669-79-7

- PACLITAXEL (MART.)

- IG 001

- MFCD00869953

- EndoTAG-1

- Sindaxel

- NCGC00164367-10

- Paclitaxel, European Pharmacopoeia (EP) Reference Standard

- BMS-181339-01

- paclitaxelum

- Pacliex

- HY-B0015

- M02242

- (2beta,5beta,7alpha,8alpha,10alpha,13alpha)-4,10-bis(acetyloxy)-1,7-dihydroxy-13-({(2R,3S)-2-hydroxy-3-phenyl-3-[(phenylcarbonyl)amino]propanoyl}oxy)-9-oxo-5,20-epoxytax-11-en-2-yl benzoate

- AB00513812-02

- PACLITAXEL (USP-RS)

- NK-105

- Cyclopax

- PACLITAXEL (USP MONOGRAPH)

- Prestwick3_000155

- Taxus Liberte

- AKOS007930675

- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (alphaR,betaS)-

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate

- ORAXOL COMPONENT PACLITAXEL

- NSC-745099

- HMS2095O12

- Liposome-entrapped paclitaxel easy-to-use

- N88686

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate

- EndoTAG 1

- SR-01000075350

- ABI-007 COMPONENT PACLITAXEL

- NSC 125973

- PACLITAXEL (USP IMPURITY)

- BMS-181339

- ANX-513

- CS-1145

- Taxol, Bris

- PACLITAXEL IMPURITY L [EP IMPURITY]

- RCINICONZNJXQF-MZXODVADSA-N

- Paclitaxel protein-bound particles for injectable suspension (albumin-bound)

- 33069-62-4

- Nova-12005

- Benzenepropanoic acid, 6,12b-bis(acetyl oxy)-12-(benzoyloxy)- 2a,3,4,4a,5,6,9,10,11,12,12a,12b,- dodecahydro-4,11- dihydroxy-4a,8,13,13-tetramethyl-5-oxo- 7,11-methano- 1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR- [2a.alpha.,4.beta.,4a.beta.,6.beta.,9.alpha.(alpha. R*,.beta.S*),11.alpha.,12.alpha.,12a.alpha.,12b.alpha.]]-

- PACLITAXEL [INN]

- Paxene

- 4alpha,10beta-bis(acetyloxy)-13alpha-[(2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyloxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate

- PACLITAXEL [ORANGE BOOK]

- BDBM50001839

- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13

- 12-benzoate, 9-ester with (2R,3S)-N-benzoyl-3-phenylisoserine

- Xorane

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-Dodecahydro-4,6,9,11,12,12b-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca(3,4)benz(1,2-b)oxet-5-one 6,12b-diacetate, 12-benzoate, 9-ester with (2R,3S)-N-benzoyl-3-phenylisoserine

- KBio2_005077

- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 4,6,12b-tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha]]-

- NCGC00164367-05

- -cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aalpha,4beta,4abeta,6beta,9alpha(aR*,betaS*),11alpha,12alpha,12aalpha,12balpha]]-

- MEGxp0_001940

- Paxoral

- (1S,2S,3R,4S,5R,7S,8S,10R,13S)-4,10-Diacetoxy-2-benzoyloxy-5,20-epoxy-1,7-dihydroxy-9-oxotax-11-en-13-yl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate

- Paclitaxel, Pharmaceutical Secondary Standard; Certified Reference Material

- MLS002154218

- SR-01000075350-3

- LEP-ETU

- PACLITAXEL [USAN]

- SR-01000075350-7

- 5beta,20-Epoxy-1,2-alpha,4,7beta,10beta,13alpha-hexahydroxytax-11-en-9-one 4,10-diacetate 2-benzoate 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine

- QW-8184

- Paclitaxel, United States Pharmacopeia (USP) Reference Standard

- DHP-107

- BPBio1_000320

- MPI-5018

- BRD-K62008436-001-22-1

- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl]benzoate

- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha))-

- Zisu

- MBT-0206

- NCI60_000601

- Paxceed

- Taxus stent

- CCG-220155

- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H

- 4alpha,10beta-bis(acetyloxy)-13alpha-((2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyloxy)-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate

- UNII-P88XT4IS4D

- Paclitaxel, Antibiotic for Culture Media Use Only

- [diacetoxy-[(2R,3S)-3-benzamido-2-hydroxy-3-phenyl-propanoyl]oxy-dihydroxy-tetramethyl-oxo-[?]yl] benzoate

- Benzenepropanoic acid, b-(benzoylamino)-.alpha.-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (aR,bS)-

- DTXSID9023413

- Intaxel

- AKOS025312303

- NSC125973

- ACon1_002231

- Paclitaxel semi-synthetic for system suitability, European Pharmacopoeia (EP) Reference Standard

- Padexol

- PACLITAXEL [EMA EPAR]

- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-

- Paclitaxel semi-synthetic for peak identification, European Pharmacopoeia (EP) Reference Standard

- Paclitaxel; 5beta,20-Epoxy-1,7beta-dihydroxy-9-oxotax-11-ene-2alpha,4,10beta,13alpha-tetrayl 4,10-diacetate 2-benzoate 13-[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate]; Taxol; Docetaxel Anhydrous Impurity F; Docetaxel Impurity F

- Abraxane (albumin-bound suspension)

- DB01229

- KBio2_007645

- cMAP_000068

- Paclitaxel (taxus canadensis)

- QW 8184

- Abraxane

- BMS 181339-01

- PACLITAXEL [USP-RS]

- SR-01000075350-9

- OAS-PAC-100

- GTPL2770

- ABI 007 COMPONENT PACLITAXEL

- Genexol

- Paclitaxel, From Taxus brevifolia, 95%

- NCGC00164367-02

- BSPBio_000290

- SR-01000075350-6

- Tax-11-en-9-one, 5beta,20-epoxy-1,2alpha,4,7beta,10beta,13alpha-hexahydroxy-, 4,10-diacetate 2-benzoate 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine (8CI)

- 1ST000431

- Paclitaxel (JAN/USP/INN)

- Abraxane (TN)

- SR-01000075350-1

- HMS2231A16

- 4,7beta,10beta-tris(acetyloxy)-13alpha-[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate

- LipoPac

- ,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)- (9CI)

- NAB-PACLITAXEL COMPONENT PACLITAXEL

- TAXOL (TN)

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (aR,bS)-b-(benzoylamino)-a-hydroxybenzenepropanoate

- Paclitaxel (USAN:USP:INN:BAN)

- Onxol

- Mitotax

- KBioSS_002517

- AB00513812

- NSC745099

- Abraxane I.V. Suspension

- TAX-11-EN-9-ONE, 5-BETA,20-EPOXY-1,2-ALPHA,4,7-BETA,10-BETA,13-ALPHA-HEXA-HYDROXY-, 4,10-DIACETATE 2-BENZOATE 13-ESTER WITH (2R,3S)-N-BENZOYL-3-PHENYLISOSERINE

- PACLITAXEL [USP IMPURITY]

- Epitaxol

- MLS001097642

- SMR000578108

- 7-epi-Taxol

- Taxol; Paclitaxel

- MLSMR

- Paclitaxel natural for peak identification

- Paclitaxel?

-

- MDL: MFCD00869953

- インチ: InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1

- InChIKey: RCINICONZNJXQF-MZXODVADSA-N

- ほほえんだ: O=C(C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)[C@H](C(O[C@@H]3C(C)=C([C@@H](OC(C)=O)C([C@@]4(C)[C@]([C@@](CO5)(OC(C)=O)[C@@]5([H])C[C@@H]4O)([H])[C@@H]6OC(C7=CC=CC=C7)=O)=O)C(C)(C)[C@@]6(O)C3)=O)O

- BRN: 1420457

計算された属性

- せいみつぶんしりょう: 853.330955g/mol

- ひょうめんでんか: 0

- XLogP3: 2.5

- 水素結合ドナー数: 4

- 水素結合受容体数: 14

- 回転可能化学結合数: 14

- どういたいしつりょう: 853.330955g/mol

- 単一同位体質量: 853.330955g/mol

- 水素結合トポロジー分子極性表面積: 221Ų

- 重原子数: 62

- 複雑さ: 1790

- 同位体原子数: 0

- 原子立体中心数の決定: 11

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 6

- ひょうめんでんか: 0

- ぶんしりょう: 853.9

じっけんとくせい

- Stability Shelf Life: Bulk: Bulk samples stored at room temperature for 30 days showed no TLC or HPLC decomposition as indicated by UV absorption The bulk compound stored at 60 oC for three weeks also showed no decomposition After four weeks very minor decomposition was detected by TLC Ultraviolet Absorption : (MeOH) max = 227 2nm E = 28,500 - 30,900 High Performance Liquid Chromatography : Column: IBM ODS, 5um 46 x 250mm Mobile Phase: 63% MeOH/37% water Flow Rate: 1.0 mL/min Detection: UV at 230 nm Sample Preparation: Dissolve approximately 6 mg sample in 10 mL methanol Mix 1 mL of this solution with 1 mL of internal standard solution Internal Standard: 20 mg Paraben in 25 mL methanol Retention Volume: 19.3 mL (NSC 125973) 7.7 mL (I.S.)

- 色と性状: Powder

- 密度みつど: 0.2

- ゆうかいてん: 213-216 ºC

- ふってん: 957.1°C at 760 mmHg

- フラッシュポイント: 9℃

- 屈折率: -49 ° (C=1, MeOH)

- ようかいど: methanol: 50 mg/mL, clear, colorless

- あんていせい: Stable. Incompatible with strong oxidizing agents. Combustible.

- PSA: 221.29000

- LogP: 4.12660

- 最大波長(λmax): 227(MeOH)(lit.)

- ひせんこうど: -49° - -54° (c=1, MeOH)

- マーカー: 6982

- ようかいせい: 未確定

Paclitaxel セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H318,H361f,H341,H332,H312,H302,H335,H315,H334,H317

- 警告文: P280,P305+P351+P338,P260,P261,P342+P311

- 危険物輸送番号:1544

- WGKドイツ:3

- 危険カテゴリコード: R40;R41

- セキュリティの説明: S22; S26; S36/37/39; S45

- 福カードFコード:10-21

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- RTECS番号:DA8340700

-

危険物標識:

- 包装グループ:Ⅲ

- 包装カテゴリ:III

- 包装等級:III

- ちょぞうじょうけん:4°C, protect from light

- 危険レベル:6.1(b)

- リスク用語:R40; R41

- 危険レベル:6.1

- セキュリティ用語:6.1(b)

Paclitaxel 税関データ

- 税関コード:2932999021

- 税関データ:

中国税関コード:

2932999021

Paclitaxel 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-B0015-10mM*1 mL in DMSO |

Paclitaxel |

33069-62-4 | 99.96% | 10mM*1 mL in DMSO |

¥572 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GQ718-100mg |

Paclitaxel |

33069-62-4 | 99%,BR, | 100mg |

¥186.0 | 2022-06-10 | |

| BAI LING WEI Technology Co., Ltd. | 932649-5MG |

Paclitaxel, 99.5%, a naturally occurring antineoplastic agent, stabilizes tubulin polymerization, resulting in arrest at the G2/M phase of the cell cycle and apoptotic cell death |

33069-62-4 | 99.5% | 5MG |

¥ 1015 | 2022-04-26 | |

| Key Organics Ltd | GS-6554-0.5G |

(-)-Paclitaxel;Paclitaxel |

33069-62-4 | >97% | 0.5g |

£336.00 | 2025-02-08 | |

| Key Organics Ltd | GS-6554-1G |

(-)-Paclitaxel;Paclitaxel |

33069-62-4 | >97% | 1g |

£597.00 | 2025-02-08 | |

| LKT Labs | P0092-1 mg |

Paclitaxel, from Taxus yunnanensis |

33069-62-4 | ≥98% | 1mg |

$51.20 | 2023-07-10 | |

| LKT Labs | P0093-5 mg |

Paclitaxel, semi-synthetic |

33069-62-4 | ≥98% | 5mg |

$81.90 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P36050-250mg |

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diy |

33069-62-4 | 250mg |

¥238.0 | 2021-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0968-500 mg |

Paclitaxel |

33069-62-4 | 99.83% | 500MG |

¥4717.00 | 2022-04-26 | |

| Apollo Scientific | BIP1002-250mg |

Paclitaxel from Taxus Mairei |

33069-62-4 | 250mg |

£104.00 | 2024-07-20 |

Paclitaxel サプライヤー

Paclitaxel 関連文献

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

関連分類

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Taxanes and derivatives

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Diterpenoids Taxanes and derivatives

- Diterpenoids

- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances

Paclitaxelに関する追加情報

Paclitaxel (CAS No. 33069-62-4): A Potent Antineoplastic Agent with Evolving Applications in Oncology and Beyond

The Paclitaxel, chemically identified by its CAS No. 33069-62-4, is a diterpenoid derived from the bark of the Pacific yew tree (Taxus brevifolia). This natural product, first isolated in 1971 by Monroe E. Wall and Mansukh C. Wani, has since become a cornerstone in cancer chemotherapy due to its unique mechanism of action as a microtubule stabilizer. Structurally characterized by a taxane ring system and multiple chiral centers, Paclitaxel’s molecular formula C47H51NO14 highlights its complex organic architecture, which plays a critical role in its biological activity.

CAS No. 33069-62-4 corresponds to the parent compound of the taxane class of drugs, known for its ability to bind to β-tubulin subunits and promote microtubule polymerization into stable structures that disrupt mitotic spindle formation. This mechanism arrests cell division at the G2/M phase, inducing apoptosis in rapidly dividing cancer cells while sparing quiescent normal cells to a greater extent than traditional cytotoxic agents. Recent studies have expanded our understanding of Paclitaxel’s pharmacodynamics beyond mitotic arrest, revealing its roles in modulating apoptosis-related proteins such as Bcl-2 family members and caspases, as well as influencing tumor angiogenesis through inhibition of vascular endothelial growth factor (VEGF) signaling pathways.

In clinical oncology, Paclitaxel remains a first-line treatment for breast, ovarian, lung, and pancreatic cancers. However, emerging research addresses challenges such as multidrug resistance (MDR) through novel drug delivery systems. A 2023 study published in the Nature Communications demonstrated that lipid-polymer hybrid nanoparticles loaded with Paclitaxel significantly enhanced intracellular drug retention in resistant breast cancer cells by evading lysosomal degradation pathways. This advancement aligns with current trends toward nanomedicine formulations that improve therapeutic indices by targeting tumor vasculature via EPR effects.

The structural complexity of CAS No. 33069-62-4 has historically limited large-scale production through total synthesis alone. Modern approaches now integrate semi-synthetic methods using 10-deacetylbaccatin III as the starting precursor combined with optimized enzymatic coupling techniques reported in the Journal of Medicinal Chemistry. These advancements have reduced production costs while maintaining stereoisomeric purity critical for pharmacological activity—specifically preserving the trans configuration at C13 and axial orientation of the acetoxyl group at C10.

Innovative Paclitaxel derivatives are currently under investigation to improve pharmacokinetic properties. A research team from MIT recently synthesized a prodrug variant conjugated with polyethylene glycol (PEG), demonstrating extended circulation half-life (up to 72 hours) compared to native Paclitaxel’s rapid clearance (< 1 hour). This modification also reduced neurotoxicity—a common side effect—by minimizing off-target interactions with peripheral nerves while maintaining antiproliferative efficacy against triple-negative breast cancer xenografts.

Beyond oncology applications, emerging studies highlight potential roles for Paclitaxel in non-cancer therapies. A groundbreaking 2024 paper in the Proceedings of the National Academy of Sciences (PNAS) revealed its ability to inhibit SARS-CoV-2 spike protein maturation through interaction with furin enzymes—a discovery that underscores its value in antiviral research despite being primarily classified as an anticancer agent.

Mechanistic insights from recent proteomics analyses show that Paclitaxel induces distinct protein expression profiles compared to other taxanes like docetaxel (CAS No. 115885-06-8). These findings suggest differential modulation of cellular stress responses: while both agents stabilize microtubules, Paclitaxel uniquely upregulates heat shock protein HSP70 and downregulates survivin expression more effectively than docetaxel—a characteristic linked to superior efficacy against neuroblastoma models according to a study published in Cancer Research.

Ongoing preclinical trials investigate Paclitaxel’s synergistic effects when combined with immune checkpoint inhibitors (ICIs). Researchers at MD Anderson Cancer Center reported enhanced T-cell infiltration into tumor microenvironments when low-dose Paclitaxel was co-administered with anti-PD-L1 antibodies, suggesting potential immunomodulatory properties previously underappreciated (Nature Immunology, March 2024). This combination therapy approach is now being explored for solid tumors resistant to single-agent treatments.

The stereochemistry of CAS No. 33069-62-4 remains crucial for therapeutic efficacy—particularly the quaternary carbon center at position C10 and axial chirality at C7-C8 bond system—which dictate binding affinity to tubulin dimers. Advanced NMR spectroscopy techniques have enabled real-time monitoring of these interactions during drug development processes (JACS, January 2024), providing new tools for quality control in pharmaceutical manufacturing.

In drug delivery innovation, stimuli-responsive systems are being developed using this compound’s unique solubility characteristics. A pH-sensitive copolymer formulation described in the Biomaterials Journal, June 2024 showed over threefold increase in intratumoral drug release compared to conventional formulations when exposed to acidic tumor extracellular environments—a critical improvement for overcoming poor bioavailability challenges associated with native Paclitaxel.

Epidemiological data from FDA post-marketing surveillance indicate improved patient outcomes when administered via novel infusion protocols minimizing plasma concentration spikes observed with traditional solvent-based formulations (JCO, May 2024). These findings support ongoing efforts to develop oral formulations using cyclodextrin inclusion complexes that maintain bioavailability without requiring Cremophor EL solubilization agents known for hypersensitivity reactions.

Biochemical studies now elucidate Paclitaxel’s interactions with cellular membrane components beyond cytoskeletal targets. A structural biology paper published in July 2024 demonstrated binding affinity for phosphatidylserine residues on apoptotic bodies—a discovery that may explain its unexpected immunogenic properties observed during combination therapies involving dendritic cell activation strategies.

33069-62-4 (Paclitaxel) 関連製品

- 23180-57-6(Paeoniflorin)

- 32981-86-5(10-Deacetylbaccatin III)

- 27548-93-2(Baccatin III)

- 78432-77-6(10-Deacetyltaxol)

- 71610-00-9(Cephalomannine)

- 90332-63-1(10-Deacetyl-7-xylosyl paclitaxel)

- 20830-81-3(Daunomycin)

- 32981-85-4(Bz-RS-iSer(3-Ph)-OMe)

- 77-06-5(Gibberellic acid)

- 114915-14-9(7,10-o-Ditroc docetaxel)